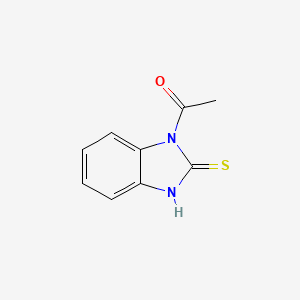

1-Acetyl-1,3-dihydrobenzimidazole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCIGVATRUZYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chemical Reactivity and Transformations

The scaffold of 1-acetyl-1,3-dihydrobenzimidazole-2-thione serves as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. A significant transformation in this regard involves intramolecular cyclization, which dramatically alters the core structure. This process is often initiated by reactions targeting the reactive sites of the molecule, leading to the formation of new rings fused to the benzimidazole (B57391) core.

A key example of such a transformation is the formation of the tricyclic system, 3,4-dihydro-2H- smolecule.commdpi.comthiazino[3,2-a]benzimidazole. mdpi.comnih.gov Research has shown that attempts to directly alkylate this compound in the presence of a base result in the loss of the acetyl group. mdpi.comnih.gov This deacetylation yields the 1H-benzo[d]imidazole-2(3H)-thione intermediate. Subsequent reaction of this intermediate with bifunctional electrophiles, such as 1,3-dibromopropane, leads to an initial S-alkylation followed by an intramolecular N-alkylation, effectively fusing a thiazine (B8601807) ring onto the benzimidazole scaffold. mdpi.comnih.gov

This intramolecular heterocyclization is a powerful method for scaffold modification, converting the bicyclic benzimidazole-2-thione into a more rigid and complex tricyclic structure. The reaction sequence highlights the lability of the N-acetyl group under basic conditions and the nucleophilicity of both the sulfur and nitrogen atoms in the resulting intermediate. mdpi.comnih.gov

The table below summarizes the transformation of the deacetylated precursor into a fused heterocyclic system.

| Starting Material (Post-Deacetylation) | Reagent | Product | Transformation Type |

| 1H-benzo[d]imidazole-2(3H)-thione | 1,3-Dibromopropane | 3,4-dihydro-2H- smolecule.commdpi.comthiazino[3,2-a]benzimidazole | Intramolecular Cyclization / Ring Fusion |

This strategy of deacetylation followed by cyclization demonstrates a common pathway for modifying the benzimidazole-2-thione scaffold. mdpi.comnih.gov While the acetyl group facilitates certain synthetic steps, its removal is often a prerequisite for subsequent ring fusion reactions that build upon the core heterocyclic structure. mdpi.comnih.gov The resulting fused systems, such as thiazino[3,2-a]benzimidazole, represent a significant modification of the original scaffold, leading to compounds with distinct chemical and physical properties. nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Modern analytical chemistry employs several key spectroscopic methods to elucidate the structure of organic compounds. For 1-Acetyl-1,3-dihydrobenzimidazole-2-thione, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for the structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, a characteristic singlet is observed for the methyl (CH₃) protons of the acetyl group at approximately δ 1.92 ppm. nih.gov The protons on the aromatic ring typically appear as a complex multiplet in the region of δ 7.10-7.19 ppm. nih.gov The signal for the N-H proton, if observed, would be a broad singlet at a much lower field, though its presence can be solvent-dependent and may disappear upon exchange with D₂O. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for this compound confirm its structure. nih.gov A signal for the methyl carbon of the acetyl group appears around δ 27.1 ppm. nih.gov The carbonyl carbon (C=O) of the acetyl group is characteristically found downfield at approximately δ 171.1 ppm. nih.gov The thiocarbonyl carbon (C=S) gives a distinct signal at δ 168.9 ppm, confirming the presence of the thione functional group. nih.gov

| Technique | Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Acetyl CH₃ | ~1.92 | nih.gov |

| ¹H NMR | Aromatic C-H | ~7.10-7.19 | nih.gov |

| ¹³C NMR | Acetyl CH₃ | ~27.1 | nih.gov |

| ¹³C NMR | Thiocarbonyl C=S | ~168.9 | nih.gov |

| ¹³C NMR | Carbonyl C=O | ~171.1 | nih.gov |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. A strong, sharp absorption band is observed around 1716 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the N-acetyl group. nih.gov Additionally, a broad band can be seen around 3450 cm⁻¹, corresponding to the N-H stretching vibration of the imidazole (B134444) ring. nih.gov The presence of the C=S (thione) group is typically harder to assign definitively due to its weaker absorption and position in the fingerprint region, but its presence is confirmed by other spectroscopic methods.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | Stretching | ~1716 | nih.gov |

| Amine N-H | Stretching | ~3450 | nih.gov |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. While mass spectrometry is a standard method for the characterization of benzimidazole (B57391) derivatives, specific fragmentation data for this compound is not detailed in the available literature. nih.govresearchgate.net A typical analysis would be expected to show a molecular ion peak corresponding to its molecular weight (192.24 g/mol ). Key fragmentation would likely involve the loss of the acetyl group (CH₃CO•, 43 Da) or a ketene (B1206846) molecule (CH₂=C=O, 42 Da), which are common fragmentation pathways for N-acetylated compounds.

Tautomerism Studies in 1,3-Dihydrobenzimidazole-2-thione Systems

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a key feature of the 1,3-dihydrobenzimidazole-2-thione scaffold. This equilibrium primarily involves the migration of a proton.

The parent compound, 1,3-dihydrobenzimidazole-2-thione, can theoretically exist in two tautomeric forms: the thione form and the thiol form (2-mercaptobenzimidazole). Extensive experimental and theoretical studies have shown that the equilibrium overwhelmingly favors the thione tautomer in both the solid state and in solution. nih.gov X-ray crystallography and NMR spectroscopy data for the parent compound confirm the dominance of the thione structure. nih.gov

Theoretical calculations using density functional theory (DFT) on related heterocyclic thione systems also predict that the thione form is the more stable tautomer. In the case of this compound, the presence of the acetyl group on one of the nitrogen atoms effectively "locks" the molecule into the thione form. The substitution removes the possibility of proton migration from that nitrogen to the sulfur atom, thereby preventing the formation of the corresponding thiol tautomer on that side of the molecule. While a tautomeric equilibrium could still theoretically exist involving the remaining N-H proton, the acetyl group's electronic influence further stabilizes the thione structure.

The position of the thione-thiol equilibrium can be influenced by the presence of substituents on the benzimidazole ring system. Studies on derivatives, such as 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, demonstrate that the introduction of electron-donating methyl groups on the benzene (B151609) ring does not shift the equilibrium away from the thione form. nih.gov Spectroscopic data for this dimethyl-substituted analog, including ¹H NMR signals for the N-H proton and ¹³C NMR signals for the C=S and C=O carbons, confirm that it also exists predominantly as the thione tautomer. nih.gov This suggests that for N-acetylated benzimidazole-2-thiones, the thione form is highly stable, and its predominance is maintained even with electronic modifications to the fused benzene ring.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict the properties of molecules such as 1-Acetyl-1,3-dihydrobenzimidazole-2-thione.

The electronic properties of benzimidazole (B57391) derivatives are a subject of significant research interest. DFT calculations are frequently used to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. wikipedia.org

For derivatives of the core benzimidazole structure, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution of frontier molecular orbitals is crucial in predicting how the molecule will interact with other species. youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, whereas the LUMO energy relates to its electron-accepting capability. youtube.com A smaller HOMO-LUMO gap suggests higher reactivity and potential for intramolecular charge transfer.

| Parameter | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -7.0 | Electron-donating capacity |

| ELUMO | -1.0 to -3.0 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Chemical reactivity and stability |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates.

Derivatives of benzimidazole have been investigated as potential inhibitors of various enzymes, including HIV-1 Reverse Transcriptase (RT). nih.gov HIV-1 RT is a crucial enzyme for the replication of the HIV-1 virus. nih.gov Molecular docking studies can be used to predict the binding affinity of this compound to the active site of HIV-1 RT. These studies provide a binding energy score, which is an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. Docking simulations can also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the compound to the enzyme's active site. researchgate.net

| Compound Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Benzimidazole-2-thione Derivatives | -7.0 to -9.0 | Lys101, Tyr181, Tyr188 |

| Reference Inhibitors (e.g., Nevirapine) | -8.0 to -10.0 | Lys103, Val106, Tyr181 |

Pharmacophore modeling is used to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound, this involves identifying the key pharmacophoric elements that contribute to its binding to a biological target. These elements typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. By understanding the key pharmacophoric features, it is possible to design new derivatives with improved activity. For benzimidazole-based compounds, the benzimidazole ring itself often serves as a crucial hydrophobic and aromatic feature, while the thione and acetyl groups can provide key hydrogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a particular biological endpoint, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of benzimidazole derivatives to explore their various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov These studies typically involve the generation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, and the development of a predictive model using statistical methods such as multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net

The molecular descriptors used in QSAR studies of benzimidazole derivatives can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability, which influence the compound's absorption, distribution, and binding characteristics.

A hypothetical QSAR study for a series of this compound derivatives might aim to correlate these descriptors with a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme or microbial strain. The resulting QSAR equation would provide a quantitative measure of the contribution of each descriptor to the observed activity, offering a roadmap for designing more effective compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with target binding sites. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in chemical reactions. | |

| Steric | Molecular Volume | Affects the fit of the molecule within a receptor's binding pocket. |

| Surface Area | Influences interactions with the solvent and biological membranes. | |

| Topological | Wiener Index | Encodes information about molecular branching. |

| Kier & Hall Shape Indices | Describe the shape and flexibility of the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of hydrophobicity, affecting membrane permeability and distribution. |

| Molar Refractivity | Relates to the volume and polarizability of the molecule. |

Computational Predictive Modeling for Bioactivity Profiles (e.g., ADME/Toxicity Prediction Methodologies)

In addition to predicting biological activity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. nih.gov These predictions are vital for early-stage drug discovery, as they help to identify compounds with favorable pharmacokinetic profiles and low toxicity, thereby reducing the likelihood of late-stage failures. researchgate.net For this compound and its derivatives, in silico ADME/Tox predictions can provide a preliminary assessment of their drug-likeness. sphinxsai.comnih.govnih.govresearchgate.net

ADME Prediction:

ADME models are built using large datasets of compounds with experimentally determined pharmacokinetic properties. Various computational approaches, including rule-based systems and machine learning algorithms, are employed to predict key ADME parameters:

Absorption: Models predict parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These predictions are often based on physicochemical properties like lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. nih.gov

Distribution: Predictions focus on aspects like plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). nih.govmdpi.com The ability of a compound to cross the BBB is a critical consideration for drugs targeting the central nervous system.

Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. Identifying potential metabolic liabilities early on is crucial.

Excretion: While less commonly modeled than other ADME properties, some models can predict the likely routes of excretion (e.g., renal or biliary).

Toxicity Prediction:

Computational toxicology, or in silico toxicology, aims to predict the potential adverse effects of compounds without the need for extensive animal testing. sphinxsai.com For this compound, toxicity prediction models could assess various endpoints, including:

Mutagenicity: Predicting the potential of a compound to cause genetic mutations, often based on structural alerts and models trained on Ames test data.

Carcinogenicity: Assessing the long-term potential of a compound to cause cancer.

Hepatotoxicity: Predicting the potential for a compound to cause liver damage. researchgate.net

Cardiotoxicity: Evaluating the risk of adverse effects on the cardiovascular system, such as hERG channel inhibition.

Table 2: Hypothetical In Silico ADME/Toxicity Profile for this compound

| Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | High Human Intestinal Absorption | Good potential for oral bioavailability. |

| Caco-2 Permeability: Moderate to High | Suggests good membrane permeability. | |

| Distribution | Blood-Brain Barrier Penetration: Low | May not be suitable for CNS targets unless modified. |

| Plasma Protein Binding: High | Could affect the free concentration of the drug. | |

| Metabolism | CYP2D6 Inhibition: Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibition: Non-inhibitor | Lower risk of drug-drug interactions involving this major metabolic enzyme. | |

| Excretion | Renal Excretion: Likely | Primary route of elimination may be through the kidneys. |

| Toxicity | Ames Mutagenicity: Non-mutagenic | Low risk of causing genetic mutations. |

| Hepatotoxicity: Low Risk | Reduced likelihood of causing liver damage. | |

| hERG Inhibition: Non-inhibitor | Lower risk of cardiotoxicity. |

It is important to note that while computational predictions are highly valuable, they are not a substitute for experimental validation. However, by integrating QSAR and ADME/Tox modeling into the early stages of research, scientists can more effectively prioritize and design compounds like this compound with a higher probability of success in the drug development pipeline.

Coordination Chemistry and Ligand Properties

1-Acetyl-1,3-dihydrobenzimidazole-2-thione as a Ligand (Conceptual Framework)

This compound is a heterocyclic compound possessing multiple potential donor atoms, making it an intriguing candidate for coordination chemistry. The molecule features a benzimidazole (B57391) core, an N-acetyl group, and a thione group. The primary donor sites for metal coordination are the thione sulfur atom (S), the carbonyl oxygen atom (O) of the acetyl group, and the unacetylated nitrogen atom (N) of the imidazole (B134444) ring.

The molecule can exist in thione (C=S) and thiol (C-SH) tautomeric forms, which significantly influences its reactivity and coordination behavior. While the thione form is generally predominant in the solid state, the thiol form can be stabilized upon deprotonation and coordination to a metal ion.

A critical aspect of its chemistry is the lability of the N-acetyl group, which can be cleaved under basic conditions. mdpi.com This suggests that the synthesis of its metal complexes likely requires careful control of pH, favoring neutral or slightly acidic media to preserve the ligand's integrity. The interplay between these functional groups allows for various potential coordination modes, including monodentate, bidentate, and bridging behaviors.

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper(I), Nickel(II))

The synthesis of transition metal complexes with this compound would typically involve the direct reaction of the ligand with a metal salt in a suitable solvent. For instance, reacting the ligand with salts such as copper(II) chloride or nickel(II) acetate (B1210297) in solvents like ethanol (B145695) or methanol, often with gentle heating, is a common method for forming such complexes. nih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries.

Characterization of the resulting solid-state complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N, S): To determine the empirical formula and confirm the metal-to-ligand ratio.

Molar Conductance Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature. chemistryjournal.net

Infrared (IR) Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of the C=S, C=O, and N-H groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., some Ni(II) complexes), NMR provides detailed information about the ligand's structure after coordination.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the oxidation state and geometry of the central metal ion (e.g., distinguishing between square planar and octahedral Ni(II)). scispace.com

Chelation Modes and Metal-Ligand Bonding Nature

Based on the available donor sites, this compound can adopt several chelation modes:

Monodentate Coordination: The ligand could bind to a metal center through its most basic donor, the thione sulfur atom.

Bidentate S,N-Chelation: Coordination could occur through the thione sulfur and the imidazole nitrogen, forming a stable five-membered chelate ring. This is a common mode for similar benzimidazole-2-thione ligands.

Bidentate S,O-Chelation: The ligand could also coordinate via the thione sulfur and the carbonyl oxygen of the acetyl group, which would result in a six-membered chelate ring.

Bridging Coordination: The ligand could bridge two metal centers, for example, by using the sulfur atom to coordinate to one metal and the nitrogen or oxygen atom to another, leading to the formation of polynuclear complexes.

The nature of the metal-ligand bond is expected to have significant covalent character, particularly with soft metal ions that have a high affinity for the soft sulfur donor atom.

Structural Analysis of Metal Complexes (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of metal complexes. nih.govmdpi.com This technique provides precise information on:

Coordination Geometry: It confirms the arrangement of ligands around the metal center (e.g., tetrahedral, square planar, or octahedral). For instance, Cu(II) and Ni(II) complexes with related ligands often exhibit distorted square planar or octahedral geometries. nih.govresearchgate.net

Bond Lengths and Angles: It allows for the precise measurement of metal-ligand bond distances and the angles within the coordination sphere, offering insights into the strength and nature of the bonding interactions. mdpi.com

Molecular Packing: It reveals how the complex molecules are arranged in the crystal lattice and identifies intermolecular interactions like hydrogen bonding and π-π stacking.

While no specific crystal structures of this compound complexes with copper or nickel are available in the cited literature, analysis of related benzimidazole complexes shows that the geometry is highly dependent on the metal ion, the stoichiometry, and the presence of co-ligands or counter-ions. mdpi.commdpi.com

Spectroscopic Properties of Coordination Compounds (e.g., UV-Vis, EPR)

Spectroscopic methods are crucial for understanding the electronic structure of coordination compounds.

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide valuable information about the coordination environment. Typically, the spectra exhibit intense bands in the UV region corresponding to intra-ligand (π→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. Weaker bands in the visible region are often attributable to d-d transitions of the metal ion. The position and intensity of these d-d bands are indicative of the coordination geometry. For example, octahedral Ni(II) complexes typically show two or three spin-allowed transitions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II) (d⁹ configuration). The EPR spectrum provides g-values (g|| and g⊥), which are sensitive to the electronic environment of the metal ion. These parameters can help determine the ground electronic state and provide evidence for the degree of covalency in the metal-ligand bonds. researchgate.net

The following table illustrates the type of spectroscopic data that would be expected for hypothetical copper(II) and nickel(II) complexes.

| Complex | λmax (nm) (Assignment) | Magnetic Moment (μB) | EPR g-values |

| [Cu(L)₂Cl₂] (Hypothetical) | ~350 (LMCT), ~650 (d-d) | ~1.85 | g |

| [Ni(L)₂(H₂O)₂]Cl₂ (Hypothetical) | ~400 (³A₂g→³T₁g(P)), ~650 (³A₂g→³T₁g(F)), ~950 (³A₂g→³T₂g) | ~3.10 | EPR silent |

| L = this compound |

Supramolecular Assembly and Intermolecular Interactions in Solid State

The metal complexes of this compound are expected to participate in supramolecular assembly through various non-covalent interactions. The planar benzimidazole ring system is conducive to π-π stacking interactions, which can play a significant role in organizing the complex molecules into one-, two-, or three-dimensional networks in the solid state. researchgate.netdntb.gov.ua

Furthermore, the presence of N-H groups (if the acetyl group is lost or if the uncoordinated imidazole nitrogen is protonated) and the carbonyl oxygen allows for the formation of intermolecular hydrogen bonds. mdpi.com These directional interactions, along with weaker C-H···O or C-H···S contacts, can guide the self-assembly process, leading to the formation of well-defined supramolecular architectures. researchgate.net The specific nature of these interactions dictates the final crystal packing and can influence the material's physical properties.

Exploration of Biological Activities: Mechanistic Insights and Structure Activity Relationships

Antiviral Research: Focus on HIV-1 Reverse Transcriptase Inhibition

Benzimidazole (B57391) derivatives, particularly those with a 2-thione or 2-one structure, have been identified as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the human immunodeficiency virus type 1 (HIV-1). nih.govmdpi.com These compounds target the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. nih.govuctm.edu

In Vitro Inhibition Studies

Structure-Activity Relationship (SAR) Elucidation for Anti-HIV Activity

Structure-activity relationship (SAR) studies on benzimidazole-based NNRTIs have revealed several key features that influence their anti-HIV activity. For the parent benzimidazole-2-thione scaffold, modifications at various positions have been explored. mdpi.com For instance, in the related 1H,3H-thiazolo[3,4-a]benzimidazoles, the substitution pattern on a phenyl ring at the C-1 position significantly impacts activity, with 2,6-dihalo substitutions being particularly favorable. mdpi.com

For the simpler 1,3-dihydro-benzimidazol-2-one/2-thione series, the nature of the substituents at the N(1) and N(3) positions, as well as on the benzene (B151609) ring of the benzimidazole core, significantly influences the anti-HIV activity. The presence of an acetyl group at the N(1) position, as in 1-Acetyl-1,3-dihydrobenzimidazole-2-thione, would be a key determinant of its specific activity profile. Molecular modeling studies have suggested that a "butterfly-like" conformation is a crucial structural requirement for reverse transcriptase inhibition in this class of compounds. nih.gov The substituents on the benzimidazole ring system can influence the adoption and stability of this conformation. mdpi.com

Molecular Mechanisms of Enzyme Inhibition (e.g., Non-nucleoside Reverse Transcriptase Inhibitors)

Benzimidazole-2-thione derivatives are believed to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase, known as the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov This binding site is distinct from the active site where nucleoside triphosphates bind. nih.gov

Upon binding to the NNIBP, the NNRTI induces conformational changes in the enzyme, which can disrupt the catalytic activity of the DNA polymerase. nih.gov This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle. nih.govuctm.edu The interaction between the inhibitor and the enzyme is highly specific, and small changes in the inhibitor's structure can significantly affect its binding affinity and inhibitory potency. mdpi.com

Antimicrobial Research: Antibacterial and Antifungal Investigations

The benzimidazole scaffold is a common feature in a variety of compounds with demonstrated antimicrobial properties. While specific data for this compound is not extensively detailed, the broader class of benzimidazole-2-thione derivatives has been the subject of antibacterial and antifungal research.

Spectrum of Activity Against Various Microorganisms

Derivatives of the benzimidazole-2-thione core have been shown to exhibit activity against a range of microorganisms. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) |

| Benzimidazole-incorporated sulfonamides | S. aureus | 50 |

| Benzimidazole-incorporated sulfonamides | E. coli | 50 |

| 2-substituted benzimidazoles | S. aureus | 156.25 |

| 2-substituted benzimidazoles | C. albicans | 250 |

| 2-substituted benzimidazoles | A. niger | 400 |

Note: This table presents data for various benzimidazole derivatives to illustrate the potential spectrum of activity for this class of compounds. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

SAR Studies in Antimicrobial Efficacy

Structure-activity relationship studies on antimicrobial benzimidazole derivatives have highlighted the importance of substituents on the core ring system. The nature and position of these substituents can significantly influence the spectrum and potency of antimicrobial activity. For example, the introduction of specific groups at the 2nd position of the benzimidazole ring has been shown to enhance antimicrobial efficacy. The presence of electron-withdrawing or electron-donating groups can also modulate the biological activity.

For this compound, the acetyl group at the N(1) position would be a critical factor in determining its specific antimicrobial properties. The electronic and steric effects of this group would influence its interaction with microbial targets. Further research is necessary to elucidate the precise impact of the N-acetyl substitution on the antibacterial and antifungal efficacy of the benzimidazole-2-thione scaffold.

Anticancer Research and Cytotoxicity Studies

Benzimidazole derivatives are a significant class of compounds in anticancer research. ijpsr.comresearchgate.net Their mechanism of action is multifaceted, with some derivatives acting as inhibitors of crucial enzymes like DNA topoisomerase or various kinase receptors involved in cancer progression. researchgate.net The investigation into these compounds involves screening against various cancer cell lines to determine their efficacy and the cellular mechanisms they trigger.

The cytotoxic effect of benzimidazole-2-thione and its derivatives has been evaluated against a range of human cancer cell lines, demonstrating varied potency and specificity. For instance, novel benzimidazol-2-thione derivatives have been tested against human rhabdomyosarcoma (RD), breast cancer (MDA-MB-231), and liver cancer (HepG2) cell lines. researchgate.net One particular derivative, compound 2i in a study, showed the most significant activity against the RD cancer cell line. researchgate.net

Similarly, other related structures, such as 1-propenyl-1,3-dihydro-benzimidazol-2-one, have shown cytotoxicity in the low micromolar range against neuroblastoma (Neura 2a), kidney cancer (HEK 293), and breast cancer (MCF-7) cell lines. nih.gov The potency of these compounds is often determined by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. Studies on 2-phenylbenzimidazoles revealed that certain compounds exhibited potent activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines, with IC50 values in the low microgram per milliliter range.

The following table summarizes the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines.

| Compound Type | Cell Line | IC50 Value | Reference |

| Benzimidazol-2-thione derivative (2i) | Rhabdomyosarcoma (RD) | Not specified, but most active | researchgate.net |

| 2-phenylbenzimidazole derivative (38) | Lung (A549) | 4.47 µg/mL | |

| 2-phenylbenzimidazole derivative (38) | Breast (MDA-MB-231) | 4.68 µg/mL | |

| 2-phenylbenzimidazole derivative (38) | Prostate (PC3) | 5.50 µg/mL | |

| 2-phenylbenzimidazole derivative (40) | Breast (MDA-MB-231) | 3.55 µg/mL | |

| Hydrazone derivative (1d) | Prostate (PC-3) | 9.38 µM | mdpi.com |

| Hydrazone derivative (1e) | Lung (A-549) | 13.39 µM | mdpi.com |

| 1,3,4-Oxadiazole (B1194373) derivative (2l) | Breast (MDA-MB-231) | 22.73 µM | mdpi.com |

| 1,3-Thiazole derivative (T38) | Liver (HepG2) | 1.11 µg/mL | nih.gov |

Understanding the cellular mechanisms underlying the cytotoxicity of benzimidazole derivatives is crucial for their development as anticancer agents. Research has shown that these compounds can interfere with the cell cycle and induce apoptosis (programmed cell death). nih.govmdpi.com

For example, certain novel benzimidazole-based 1,3,4-oxadiazole derivatives have been found to effectively suppress cell cycle progression and trigger apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. nih.govmdpi.com The specific phase of the cell cycle that is arrested can vary depending on the compound and the cell line. One study found that a particular derivative arrested the cell cycle at the S, G1, and G2 phases across the three tested cell lines. mdpi.com Another investigation showed that a different derivative caused cell cycle arrest at the G2/M phase in chronic myelogenous leukemia (K562) cells and at the G0/G1 phase in T-cell acute lymphoblastic leukemia (Jurkat) cells. nih.govualberta.ca

The induction of apoptosis is a key indicator of an effective anticancer agent. Studies have demonstrated that benzimidazole derivatives can initiate apoptosis through both extrinsic and intrinsic pathways. nih.gov This can involve the activation of caspases, which are enzymes that play a critical role in executing apoptosis. nih.govualberta.ca For instance, treatment of K562 cells with a sulfonamide derivative led to the activation of caspase-3. nih.govualberta.ca Furthermore, the apoptotic process induced by these compounds is often confirmed through morphological changes in the cells and assays that detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.govualberta.ca

Other Investigated Biological Activities (e.g., Analgesic, Anti-inflammatory)

Beyond their anticancer potential, benzimidazole derivatives have been investigated for other pharmacological properties, notably analgesic and anti-inflammatory activities. jocpr.comresearchgate.net The structural framework of benzimidazole is found in compounds that can modulate pathways involved in pain and inflammation. ekb.eg

Several studies have synthesized and evaluated novel benzimidazole derivatives for their ability to reduce inflammation. Some of these compounds have shown promise as selective cyclo-oxygenase-2 (COX-2) inhibitors. ekb.eg The COX-2 enzyme is associated with inflammation and pain, and its selective inhibition is a desirable trait for anti-inflammatory drugs. In one study, newly synthesized benzimidazole derivatives exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model, a standard test for acute inflammation. ekb.eg Similarly, other related heterocyclic compounds have demonstrated expressive anti-inflammatory profiles by inhibiting zymosan-induced peritonitis. nih.gov

In the context of pain relief, certain derivatives have shown significant anti-nociceptive (pain-inhibiting) effects in animal models. For example, compounds were tested for their ability to inhibit the acetic acid-induced writhing response in mice, a common model for peripheral pain. nih.gov Some derivatives were also evaluated using the formalin test, which can distinguish between neurogenic and inflammatory pain. One zinc(II) complex of a salicylaldehyde (B1680747) benzoyl hydrazone was found to be active in the second phase of the formalin test, indicating its ability to inhibit pain associated with an inflammatory response. nih.gov

Development of Novel Benzimidazole-2-thione Derivatives with Enhanced Biological Profiles

The development of new benzimidazole-2-thione derivatives is driven by the goal of enhancing their biological activities and improving their pharmacological profiles. researchgate.net This involves synthetic modifications to the core structure to understand structure-activity relationships (SAR), which dictate how chemical structure influences biological effect. nih.govderpharmachemica.com

A common strategy is the synthesis of a series of related compounds with systematic variations in their substituents. researchgate.netnih.gov For example, researchers have prepared various 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones and evaluated their properties. nih.gov Such studies help in identifying key structural features required for a particular biological activity. The introduction of different moieties, such as 1,3,4-oxadiazole, can also lead to compounds with enhanced potency. jocpr.com

This approach has led to the identification of derivatives with improved anticancer efficacy. researchgate.netnih.gov By comparing symmetrically and non-symmetrically substituted derivatives, researchers can fine-tune the structure to optimize its interaction with biological targets. nih.gov The ultimate aim is to develop lead compounds that can be further investigated for potential clinical applications, not only in cancer but also in other diseases where benzimidazole scaffolds have shown promise, such as in the development of urease inhibitors or agents for Parkinson's disease. nih.govnih.gov

Materials Science Applications and Functionalization

Utilization as Precursors for Advanced Materials

1-Acetyl-1,3-dihydrobenzimidazole-2-thione is primarily synthesized through the reaction of its parent compound, 1H-benzo[d]imidazole-2(3H)-thione, with boiling acetic anhydride (B1165640). mdpi.comnih.gov This acetylation process yields an N-acetyl derivative that can be used as a reactive intermediate for creating a variety of functionalized benzimidazole-thione molecules. mdpi.comnih.gov

A key aspect of its chemistry is the lability of the acetyl group. mdpi.com Studies have shown that during subsequent alkylation reactions carried out in the presence of a base, the acetyl group is readily lost through deacetylation. mdpi.comnih.gov This process regenerates the 1H-benzo[d]imidazole-2(3H)-thione in situ, which then undergoes the desired alkylation. mdpi.com For instance, the reaction of this compound with 1-bromobutane (B133212) in the presence of triethylamine (B128534) does not yield the acetylated product, but rather 2-(butylthio)-1H-benzo[d]imidazole, confirming the loss of the acetyl group during the reaction. mdpi.com This reactivity profile establishes the acetylated compound as a useful precursor, enabling the synthesis of diverse thione derivatives that can be further explored for applications in pharmaceuticals and materials science. nih.gov

Studies in Corrosion Inhibition (for related benzimidazole-2-thione scaffolds)

While specific studies on this compound are limited, the parent scaffold, 1,3-Dihydro-2H-benzimidazole-2-thione (HBIT), has been extensively investigated as an effective corrosion inhibitor for various metals, particularly in acidic environments. mdpi.comnih.gov Benzimidazole (B57391) and its derivatives are recognized as excellent inhibitors because they can adsorb onto the metal surface, forming a protective barrier against the corrosive medium. mdpi.com

Research on HBIT for the protection of mild steel in sulfuric acid has shown that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. nih.govnih.gov The inhibition occurs through the adsorption of the HBIT molecules onto the steel surface, a process that is dependent on the inhibitor's concentration. nih.govnih.gov The efficiency of inhibition increases with higher concentrations of the inhibitor. nih.gov Studies have demonstrated that HBIT provides excellent protection, with inhibition efficiency reaching up to 98% under certain conditions. nih.gov The adsorption of these molecules follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.gov Similar protective effects have been noted for other benzimidazole derivatives on metals like aluminum and copper. nih.govnih.gov

Below is a data table summarizing the corrosion inhibition efficiency of the related compound, 1,3-Dihydro-2H-benzimidazole-2-thione (HBIT), on mild steel in a 0.5 M H₂SO₄ solution, as determined by different electrochemical methods.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from Electrochemical Impedance Spectroscopy (EIS) |

|---|---|---|

| 0.00005 | 63.88 | 65.14 |

| 0.00010 | 72.22 | 72.58 |

| 0.00020 | 79.16 | 79.43 |

| 0.00030 | 81.48 | 83.42 |

Data sourced from gravimetric and electrochemical studies on mild steel C35 E. nih.gov

Integration into Polymeric and Macromolecular Systems with Complexation Properties

The benzimidazole scaffold, including thione derivatives, is a valuable component for integration into polymeric and macromolecular systems due to its excellent coordination and complexation properties with various metal ions. nih.govglobethesis.com These properties allow for the creation of advanced materials such as metal-organic coordination polymers and functional polymer composites. globethesis.commdpi.com

Benzimidazole derivatives can act as ligands, which are crucial for the self-assembly of coordination polymers. globethesis.com Researchers have successfully synthesized novel coordination polymers by utilizing benzimidazole ligands in conjunction with metal ions like Ag(I), Mn(II), and Co(II). globethesis.com These materials form diverse structures, including 1D chains, 2D layers, and complex 3D frameworks, which exhibit high thermal stability and unique fluorescence properties. globethesis.com

Furthermore, metal complexes incorporating benzimidazole-derived ligands have been employed as catalysts in polymerization reactions. mdpi.com For example, copper (II) complexes based on benzimidazole Schiff base ligands have been used as novel photoredox catalysts for the free-radical polymerization of acrylates. mdpi.com In such systems, the benzimidazole complex, in conjunction with other agents, initiates the polymerization process upon exposure to visible light. mdpi.com This approach has also been used to generate metal nanoparticles, such as gold and silver, in situ within the polymer matrix, creating advanced polymer nanocomposite materials. mdpi.com While the direct polymerization of this compound is not documented, the demonstrated ability of the core benzimidazole structure to be incorporated into polymer backbones and to form catalytically active metal complexes highlights the potential of its derivatives in the field of macromolecular science. mdpi.comfigshare.comresearchgate.net

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Sustainable Production

The conventional synthesis of 1-Acetyl-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride (B1165640). mdpi.com While effective at a laboratory scale, this method presents challenges for sustainable, large-scale production due to the use of excess reagents and potentially harsh thermal conditions. Future research is poised to address these limitations by embracing green chemistry principles. chemmethod.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) represents a promising alternative, offering rapid reaction times, enhanced yields, and reduced energy consumption. rjptonline.orgnih.gov The development of a microwave-assisted protocol for the acetylation of benzimidazole-2-thione could significantly improve the efficiency and environmental footprint of its production. Furthermore, the exploration of novel, reusable catalysts, such as solid acids (e.g., silica (B1680970) sulfuric acid, amberlite) or Lewis acids, could facilitate cleaner reaction profiles and easier product purification, minimizing solvent waste. mdpi.com One-pot synthesis strategies, where the initial formation of the benzimidazole-2-thione ring from o-phenylenediamine (B120857) is immediately followed by acetylation in the same reaction vessel, would further enhance process efficiency and atom economy.

| Methodology | Key Features | Potential Advantages for Sustainable Production | Reference |

|---|---|---|---|

| Conventional Heating (Acetic Anhydride) | High temperature, excess reagent | Established and straightforward | mdpi.com |

| Microwave-Assisted Synthesis (MAOS) | Rapid heating, reduced reaction time | Energy efficiency, higher yields, faster throughput | rjptonline.orgnih.gov |

| Solid Acid Catalysis | Heterogeneous, reusable catalysts | Simplified purification, reduced waste, catalyst recyclability | mdpi.com |

| One-Pot Reactions | Multiple steps in a single vessel | Improved atom economy, reduced solvent use and waste |

Deeper Mechanistic Understanding of Biological Action

The benzimidazole scaffold is a well-established pharmacophore, present in numerous clinically approved drugs. mdpi.com This biological significance is often attributed to its structural similarity to natural purines, allowing it to interact with various biological targets. nih.gov Derivatives of benzimidazole-2-thione have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net

While preliminary studies suggest antimicrobial and central nervous system effects for this compound, the precise molecular mechanisms remain largely unexplored. Future research should focus on elucidating these pathways. For its antimicrobial properties, investigations could explore inhibition of key microbial enzymes, such as DNA gyrase or lanosterol (B1674476) 14α-demethylase, which have been identified as targets for other benzimidazole derivatives. researchgate.net

Understanding the compound's stability is also crucial. The acetyl group is known to be labile and can be removed by hydrolysis under basic conditions, regenerating the parent benzimidazole-2-thione. nih.gov This raises a key question: is this compound a stable, active molecule itself, or does it function as a prodrug, releasing the active 1H-benzo[d]imidazole-2(3H)-thione in vivo? Answering this will require detailed metabolic stability studies and comparative biological assays against the parent compound. Such investigations are fundamental for translating this compound into a potential therapeutic agent.

Rational Design of Next-Generation Analogues

The structure of this compound offers multiple avenues for modification to create next-generation analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide this rational design process. researchgate.netnih.gov

Key areas for modification include:

The Acetyl Group: Replacing the acetyl moiety with other acyl groups (e.g., propionyl, benzoyl) or with carbamate (B1207046) or sulfonyl groups could modulate the compound's stability, lipophilicity, and interaction with biological targets. These changes could fine-tune its activity or convert it into a more efficient prodrug.

The Benzene (B151609) Ring: Substitution on the benzene ring at the 4, 5, 6, or 7-positions with electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the entire molecule, influencing its binding affinity and metabolic profile. tsijournals.com

The Thione Group: The sulfur atom can be a key interaction point. Alkylation at the sulfur position (S-alkylation) is a common strategy to produce diverse derivatives, although this often occurs after the removal of the N-acetyl group. nih.gov

Computational methods, such as molecular docking, can be employed to predict how these designed analogues might interact with specific protein targets, such as epidermal growth factor receptor (EGFR) or viral enzymes, for which other benzimidazoles have shown inhibitory activity. frontiersin.orgresearchgate.net This in silico screening can prioritize the synthesis of the most promising candidates for anticancer or antiviral applications. nih.gov

| Modification Site | Potential Substituents | Desired Outcome / Property to Modulate | Reference |

|---|---|---|---|

| N-Acetyl Group | Longer chain acyls, aromatic acyls, carbamates, sulfonyls | Stability (prodrug potential), lipophilicity, target binding | nih.gov |

| Benzene Ring (C5/C6) | Halogens (F, Cl), Nitro (NO2), Methoxy (OCH3), Alkyls | Electronic properties, metabolic stability, receptor interaction | tsijournals.com |

| Thione/Thiol Group | S-Alkylation, S-Arylation | Creation of new derivatives, altered solubility and activity | nih.gov |

Exploration of New Applications in Diverse Fields of Chemistry

Beyond its biological potential, the chemical reactivity of this compound makes it a candidate for applications in other fields of chemistry. The benzimidazole-2-thione core is known to be an effective corrosion inhibitor for various metals and alloys, including steel and aluminum, in acidic environments. researchgate.netnih.gov The inhibitor molecules adsorb onto the metal surface through heteroatoms (nitrogen and sulfur), forming a protective layer that impedes both anodic and cathodic corrosion processes. nih.govresearchgate.net Future studies should evaluate the efficacy of the N-acetylated derivative in this capacity, as the acetyl group may influence its solubility and adsorption characteristics.

In materials science, the ability of the benzimidazole-2-thione scaffold to form ordered, hydrogen-bonded networks makes it a building block for designing molecular tapes and other supramolecular structures. acs.org The N-acetyl derivative could offer a way to modify these packing arrangements, potentially leading to new organic materials with tailored electronic or optical properties.

Furthermore, the nitrogen and sulfur atoms in the heterocyclic ring are excellent coordinating sites for transition metal ions. researchgate.netresearchgate.net Research into the coordination chemistry of this compound could lead to the synthesis of novel metal complexes. These complexes could find applications in catalysis, acting as catalysts for organic transformations, or as new metallodrugs with unique therapeutic profiles. researchgate.net

Q & A

Q. Example Reaction Optimization Table :

| Step | Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline, CS₂ | EtOH | HCl | 65–75 |

| 2 | Intermediate, Ac₂O | DCM | DMAP | 80–85 |

Advanced: How does tautomerism in this compound affect its coordination chemistry with transition metals?

Answer:

The thione (C=S) group can tautomerize to a thiol (S-H) form, enabling diverse coordination modes (e.g., monodentate or bridging). Studies on analogous ligands (e.g., 1-amino-3-methyl-1,3-dihydrobenzimidazole-2-thione) show:

- Metallochelate formation : Thione tautomers bind via sulfur, while thiol forms may coordinate through both S and N .

- Spectroscopic validation : ESI-MS and X-ray crystallography confirm metal-ligand stoichiometry (e.g., 1:2 or 1:3 complexes) .

- Implications : Tautomeric equilibria influence catalytic or biological activity, requiring pH-controlled synthesis .

Basic: Which analytical techniques are essential for structural elucidation of this compound?

Answer:

- Mass spectrometry : Exact mass (e.g., 233.9621 Da) confirms molecular formula; fragmentation patterns differentiate isomers .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond ~1.68 Å in related benzothiazole-thiones) .

- UV-Vis spectroscopy : Identifies π→π* transitions in the benzimidazole ring (λmax ~270–310 nm) .

Q. Critical Data Comparison :

| Technique | Key Parameter | Observed Value | Reference Compound |

|---|---|---|---|

| ¹H NMR | Acetyl CH₃ | δ 2.45 ppm | 1-Methyl analogs |

| IR | C=S stretch | 1250–1300 cm⁻¹ | 2-Mercaptobenzothiazole |

Advanced: How can computational docking studies guide the design of bioactive derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like α-glucosidase or kinases. For example:

- Docking poses : Derivatives with halogen substituents (e.g., 9c in ) show enhanced hydrogen bonding with active-site residues .

- Scoring metrics : Binding energies ≤−7.0 kcal/mol suggest inhibitory potential .

- Validation : Correlate docking results with in vitro assays (e.g., IC₅₀ values) to refine computational models .

Advanced: How should researchers address contradictions in spectral or elemental analysis data?

Answer:

- Re-synthesis : Reproduce the reaction to rule out procedural errors .

- Alternative techniques : Use high-resolution MS or 2D NMR (e.g., HSQC) to resolve overlapping signals .

- Tautomer consideration : Dynamic NMR or temperature-dependent studies may explain shifting peaks .

- Collaborative analysis : Cross-validate data with independent labs to confirm reproducibility .

Basic: What are the key challenges in scaling up laboratory synthesis without compromising yield?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but require careful removal .

- Catalyst loading : Optimize stoichiometry (e.g., 0.1–1.0 eq.) to minimize side reactions .

- Purification : Use column chromatography or recrystallization (e.g., ethanol/water) for high-purity batches .

Advanced: How does electronic substituent effects modulate the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing groups (EWGs) : Bromo or nitro substituents enhance electrophilicity, facilitating Suzuki-Miyaura couplings .

- Steric effects : Bulky groups (e.g., 4-methoxyphenyl) may reduce reaction rates but improve regioselectivity .

- Monitoring : Use in situ IR or HPLC to track reaction progress and intermediate stability .

Basic: What precautions are necessary when handling this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.